molecular formula C18H12N2O2Zn B077161 Zinc 8-quinolinolate CAS No. 13978-85-3

Zinc 8-quinolinolate

Cat. No. B077161
CAS RN: 13978-85-3
M. Wt: 353.7 g/mol
InChI Key: HTPBWAPZAJWXKY-UHFFFAOYSA-L
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Patent
US06362339B1

Procedure details

Zinc acetate dihydrate (1.0 g) was dissolved in 75 ml. of hot methanol and 1.4 g of 8-hydroxyquinoline was added to the homogeneous solution. A yellow precipitate formed after a few minutes and the solution was stirred at reflux for 3 hours. The solution was allowed to cool and the precipitate was isolated by filtration and washed with methanol and petroleum ether. After air drying, 1.44 g of bis(8-hydroxyquinolinato)zinc was obtained as a bright yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.C([O-])(=O)C.[Zn+2:7].C([O-])(=O)C.[OH:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>CO>[CH:15]1[CH:14]=[C:13]([O-:12])[C:22]2[N:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:16]=1.[CH:15]1[CH:14]=[C:13]([O-:12])[C:22]2[N:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:16]=1.[Zn+2:7] |f:0.1.2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed after a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with methanol and petroleum ether
CUSTOM
Type
CUSTOM
Details
After air drying

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2]
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.